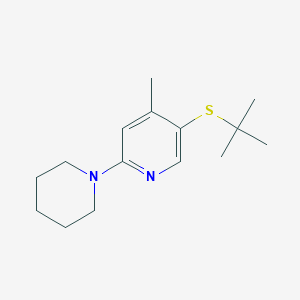
5-(tert-Butylthio)-4-methyl-2-(piperidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butylthio)-4-methyl-2-(piperidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a tert-butylthio group, a methyl group, and a piperidin-1-yl group
Preparation Methods
The synthesis of 5-(tert-Butylthio)-4-methyl-2-(piperidin-1-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and an appropriate leaving group.
Attachment of the Piperidin-1-yl Group: The piperidin-1-yl group can be attached through a nucleophilic substitution reaction involving piperidine and a suitable electrophile.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
5-(tert-Butylthio)-4-methyl-2-(piperidin-1-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(tert-Butylthio)-4-methyl-2-(piperidin-1-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(tert-Butylthio)-4-methyl-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
5-(tert-Butylthio)-4-methyl-2-(piperidin-1-yl)pyridine can be compared with other similar compounds, such as:
5-(tert-Butylthio)-2-(piperidin-1-yl)pyridine: This compound lacks the methyl group present in this compound, which may affect its reactivity and biological activity.
5-(tert-Butylthio)-4-methyl-2-(morpholin-4-yl)pyridine: This compound features a morpholin-4-yl group instead of a piperidin-1-yl group, leading to differences in chemical and biological properties.
5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine: This compound contains a pyrrolidin-1-yl group, which may influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H24N2S |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-4-methyl-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C15H24N2S/c1-12-10-14(17-8-6-5-7-9-17)16-11-13(12)18-15(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
GIUZFSBJYJJFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1SC(C)(C)C)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






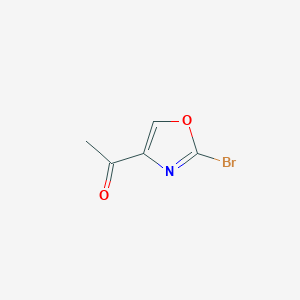
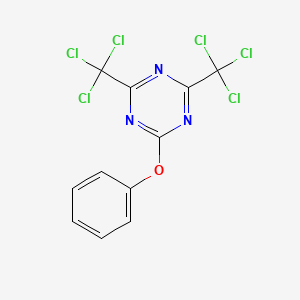
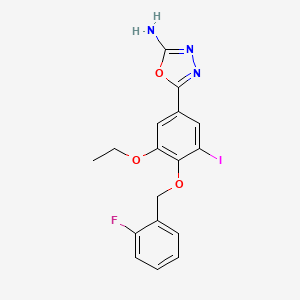
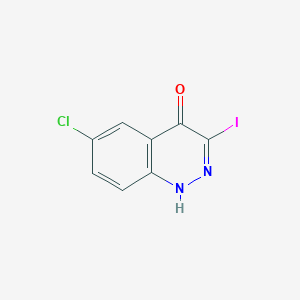
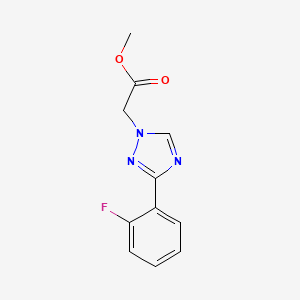

![6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11789713.png)
![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine](/img/structure/B11789715.png)
![5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11789723.png)

